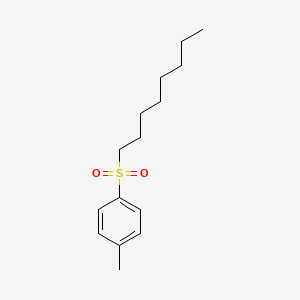![molecular formula C18H32O2S B14422025 2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran CAS No. 83670-18-2](/img/structure/B14422025.png)
2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran is an organic compound with a complex structure that includes tert-butyl groups, an ethoxyethoxy moiety, and a thiopyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of a thiopyran ring with tert-butyl groups, followed by the introduction of the ethoxyethoxy moiety through a series of reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
科学的研究の応用
2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as antioxidants and stabilizers.
作用機序
The mechanism by which 2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butylphenol: Another antioxidant used in various industrial applications.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: A compound with similar structural features and antioxidant properties.
Uniqueness
2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran is unique due to its combination of tert-butyl groups, an ethoxyethoxy moiety, and a thiopyran ring. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
特性
CAS番号 |
83670-18-2 |
|---|---|
分子式 |
C18H32O2S |
分子量 |
312.5 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-(1-ethoxyethoxymethyl)-4H-thiopyran |
InChI |
InChI=1S/C18H32O2S/c1-9-19-13(2)20-12-14-10-15(17(3,4)5)21-16(11-14)18(6,7)8/h10-11,13-14H,9,12H2,1-8H3 |
InChIキー |
TZQQRJDSCAMWHI-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)OCC1C=C(SC(=C1)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14421947.png)
![4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421958.png)




![4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile](/img/structure/B14421995.png)
![2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421996.png)
![2-[(4-Chlorophenyl)selanyl]but-2-enal](/img/structure/B14422000.png)


![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)


